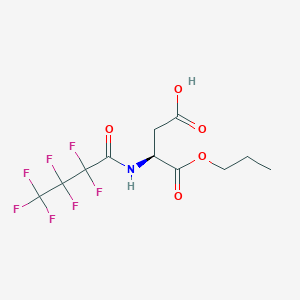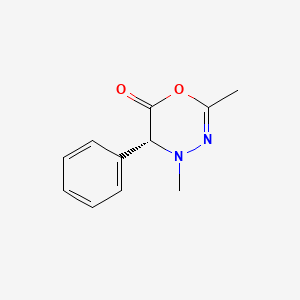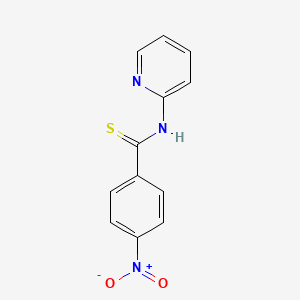![molecular formula C9H8IN3O4 B14380677 3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core substituted with a hydroxy group, an iodine atom, and a carbamoylhydrazinylidene moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid typically involves multi-step organic reactions One common method starts with the iodination of 4-hydroxybenzoic acid to introduce the iodine atom at the 5-position This is followed by the formation of the carbamoylhydrazinylidene moiety through a condensation reaction with carbamoylhydrazine under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamoylhydrazinylidene moiety can be reduced to a hydrazine derivative using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), thiols (RSH)
Major Products Formed
Oxidation: Formation of 4-hydroxy-5-iodobenzoic acid derivatives with carbonyl groups.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of azido or thiol-substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid involves its interaction with specific molecular targets. The hydroxy and iodine groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The carbamoylhydrazinylidene moiety can interact with nucleophilic sites in biological molecules, leading to the formation of stable complexes and altering biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Lacks the iodine and carbamoylhydrazinylidene moieties, making it less reactive in certain chemical reactions.
5-Iodo-2-hydroxybenzoic acid: Similar structure but lacks the carbamoylhydrazinylidene moiety, limiting its applications in biochemical studies.
Carbamoylhydrazine: Contains the carbamoylhydrazinylidene moiety but lacks the benzoic acid core, reducing its versatility in organic synthesis.
Uniqueness
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research. Its structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C9H8IN3O4 |
|---|---|
Molekulargewicht |
349.08 g/mol |
IUPAC-Name |
3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C9H8IN3O4/c10-6-2-4(8(15)16)1-5(7(6)14)3-12-13-9(11)17/h1-3,14H,(H,15,16)(H3,11,13,17)/b12-3+ |
InChI-Schlüssel |
XNPOCPLUPJPPAS-KGVSQERTSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)N)O)I)C(=O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1C=NNC(=O)N)O)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)

![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)






![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
